

In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Chloromethyl)-2-fluoropyridine

Cat. No.: B133889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique structural features—a reactive chloromethyl group and a fluorine atom on the pyridine ring—make it a versatile intermediate for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry.

Core Molecular Data

The fundamental physicochemical properties of **4-(Chloromethyl)-2-fluoropyridine** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C ₆ H ₅ ClFN
Molecular Weight	145.56 g/mol
CAS Number	155705-46-7
IUPAC Name	4-(chloromethyl)-2-fluoropyridine
Canonical SMILES	<chem>C1=CN=C(C=C1CCl)F</chem>
InChI Key	OMHRYXJIMNXMSZ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-(Chloromethyl)-2-fluoropyridine** are not readily available in published literature, a plausible synthetic pathway can be constructed based on established organic chemistry principles for related pyridine derivatives. A likely approach involves the chlorination of a precursor, 2-fluoro-4-methylpyridine.

Hypothetical Experimental Protocol: Chlorination of 2-Fluoro-4-methylpyridine

This protocol is a representative example and may require optimization.

Objective: To synthesize **4-(chloromethyl)-2-fluoropyridine** via free-radical chlorination of 2-fluoro-4-methylpyridine.

Materials:

- 2-Fluoro-4-methylpyridine
- N-Chlorosuccinimide (NCS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Sodium bicarbonate (NaHCO₃) solution

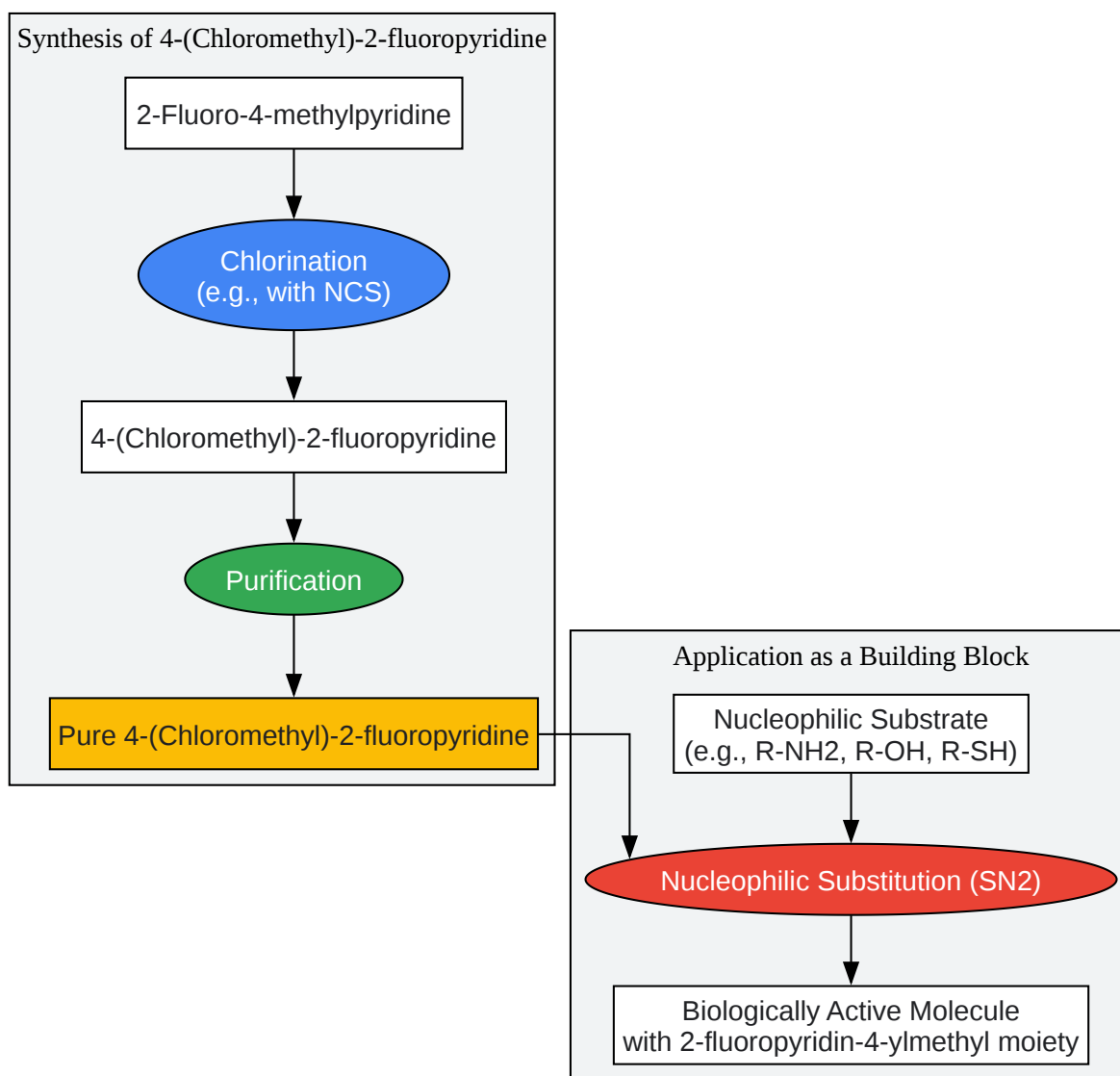
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A dried round-bottom flask is charged with 2-fluoro-4-methylpyridine and anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagents:** N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the stirred solution.
- **Reaction Conditions:** The reaction mixture is heated to reflux (approximately 77°C for CCl_4) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
- **Extraction:** The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **4-(chloromethyl)-2-fluoropyridine**.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the precursor to **4-(Chloromethyl)-2-fluoropyridine** and its subsequent potential application as a building block in the synthesis of a hypothetical biologically active molecule.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and application of **4-(Chloromethyl)-2-fluoropyridine**.

Potential Applications in Drug Development

While specific examples of marketed drugs containing the **4-(chloromethyl)-2-fluoropyridine** moiety are not prominent, its structural alerts suggest high utility in medicinal chemistry. The chloromethyl group is a versatile electrophile that can readily react with a variety of nucleophiles (e.g., amines, phenols, thiols) via nucleophilic substitution reactions. This allows for the straightforward linkage of the 2-fluoropyridine core to other molecular scaffolds.

The presence of the fluorine atom at the 2-position of the pyridine ring can significantly influence the physicochemical properties of the final compound. Fluorine substitution is a common strategy in drug design to:

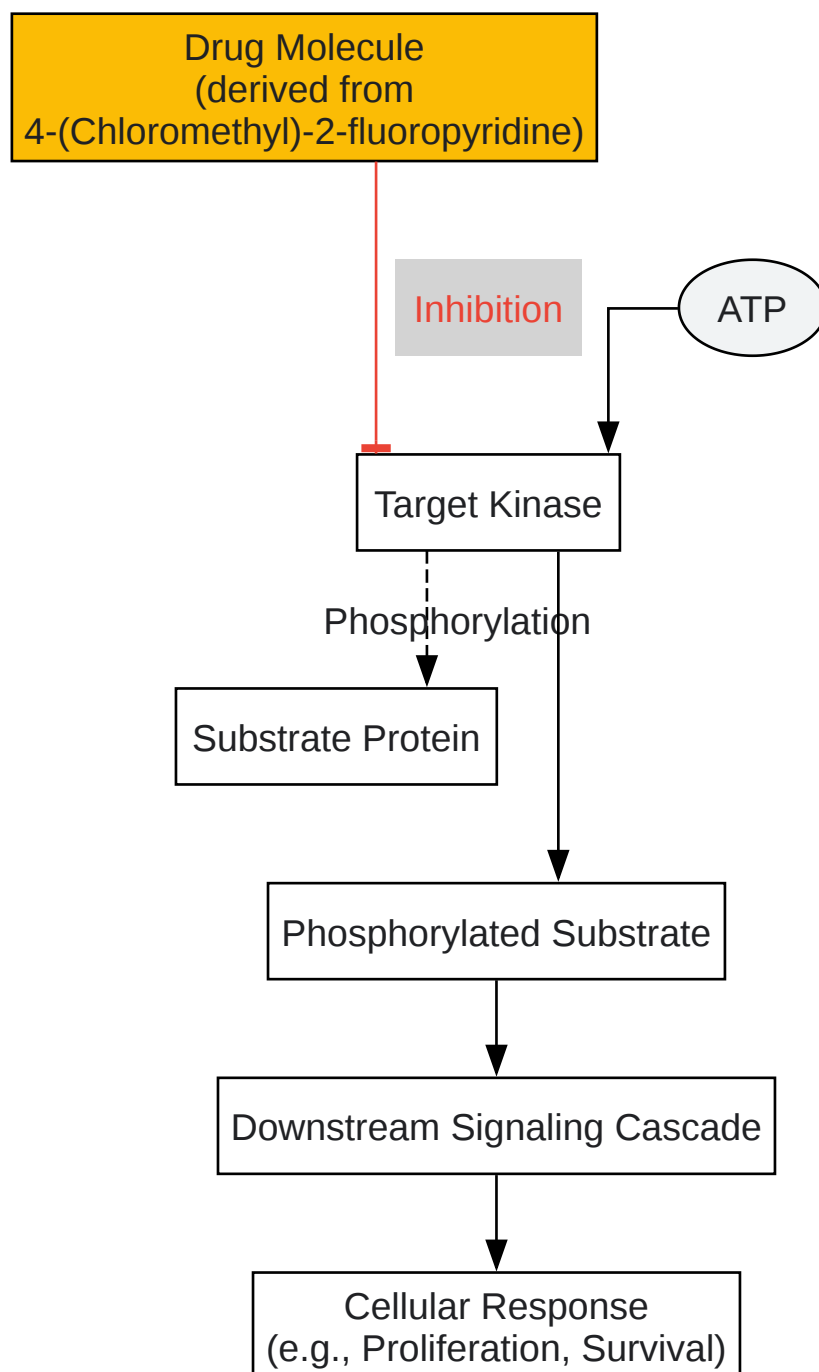
- **Enhance Metabolic Stability:** The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
- **Modulate pKa:** The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its binding interactions and solubility.
- **Improve Binding Affinity:** Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug candidate.

Given these properties, **4-(Chloromethyl)-2-fluoropyridine** is a valuable intermediate for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Signaling Pathways

Currently, there is no publicly available information that directly implicates **4-(Chloromethyl)-2-fluoropyridine** or its immediate derivatives in specific signaling pathways. The biological activity of molecules synthesized using this building block would be entirely dependent on the overall structure of the final compound and its specific biological target.

The diagram below illustrates a hypothetical scenario where a molecule synthesized from **4-(Chloromethyl)-2-fluoropyridine** acts as a kinase inhibitor.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from the core molecule.

Conclusion

4-(Chloromethyl)-2-fluoropyridine is a valuable and reactive chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are scarce in the public domain, its chemical properties make it an attractive building block for medicinal chemists aiming to leverage the benefits of fluorine substitution in drug design. Further research into the applications of this compound is warranted to fully explore its utility in the development of new therapeutics.

- To cite this document: BenchChem. [In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133889#4-chloromethyl-2-fluoropyridine-molecular-weight\]](https://www.benchchem.com/product/b133889#4-chloromethyl-2-fluoropyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com